Cas no 39496-45-2 (Benzeneethanimidicacid, methyl ester, hydrochloride (1:1))

Benzeneethanimidicacid, methyl ester, hydrochloride (1:1) structure
39496-45-2 structure
Nome del prodotto:Benzeneethanimidicacid, methyl ester, hydrochloride (1:1)
Numero CAS:39496-45-2
MF:C9H12ClNO
MW:185.650681495667
CID:320689
PubChem ID:12433430

Benzeneethanimidicacid, methyl ester, hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanimidicacid, methyl ester, hydrochloride (1:1)
    • methyl 2-phenylethanimidate,hydrochloride
    • 1-METHOXY-2-PHENYLETHANIMINIUM CHLORIDE
    • 2-phenyl-acetimidic acid methyl ester, hydrochloride
    • 2-Phenyl-acetimidsaeure-methylester, Hydrochlorid
    • AB01554
    • Methyl 2-phenylacetimidate hydrochloride
    • methyl imini ester hydrochloride of phenylacetic acid
    • METHYL PHENYLACETIMIDATE HYDROCHLORIDE
    • NSC174874
    • phenylacetimidic acid methyl ester hydrochloride
    • Phenylethanimidsaeure-methyleste
    • SureCN4737475
    • HYOCTNKCUZZJIH-UHFFFAOYSA-N
    • METHYL 2-PHENYLETHANECARBOXIMIDATE HYDROCHLORIDE
    • METHYL 2-PHENYLACETIMIDATE HCL
    • 39496-45-2
    • AKOS024336106
    • EN300-6495673
    • AM85751
    • Methyl2-phenylacetimidatehydrochloride
    • DTXSID80498103
    • CS-0301800
    • SCHEMBL4737475
    • methyl 2-phenylethanimidate;hydrochloride
    • Methyl 2-phenylethanimidate--hydrogen chloride (1/1)
    • NSC-174874
    • Benzeneethanimidic acid, methyl ester, hydrochloride
    • MFCD00034990
    • SY390508
    • Inchi: InChI=1S/C9H11NO.ClH/c1-11-9(10)7-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3;1H
    • Chiave InChI: HYOCTNKCUZZJIH-UHFFFAOYSA-N
    • Sorrisi: COC(=N)CC1=CC=CC=C1.Cl

Proprietà calcolate

  • Massa esatta: 149.08413
  • Massa monoisotopica: 185.061
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 128
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 33.1A^2

Proprietà sperimentali

  • Densità: 0.98
  • Punto di ebollizione: 206.8°Cat760mmHg
  • Punto di infiammabilità: 78.9°C
  • Indice di rifrazione: 1.501
  • PSA: 33.08
  • LogP: 2.75450

Benzeneethanimidicacid, methyl ester, hydrochloride (1:1) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019122245-1g
Methyl 2-phenylacetimidate hydrochloride
39496-45-2 95%
1g
$745.56 2023-09-02
Enamine
EN300-6495673-0.5g
methyl 2-phenylethanecarboximidate hydrochloride
39496-45-2 95.0%
0.5g
$185.0 2025-03-14
Enamine
EN300-6495673-5.0g
methyl 2-phenylethanecarboximidate hydrochloride
39496-45-2 95.0%
5.0g
$783.0 2025-03-14
Enamine
EN300-6495673-0.1g
methyl 2-phenylethanecarboximidate hydrochloride
39496-45-2 95.0%
0.1g
$68.0 2025-03-14
A2B Chem LLC
AF88642-1g
1-Methoxy-2-phenylethaniminium chloride
39496-45-2 95%
1g
$321.00 2024-04-20
1PlusChem
1P00CMTE-100mg
1-Methoxy-2-phenylethaniMiniuM chloride
39496-45-2 95%
100mg
$142.00 2024-05-03
A2B Chem LLC
AF88642-5g
1-Methoxy-2-phenylethaniminium chloride
39496-45-2 95%
5g
$860.00 2024-04-20
Aaron
AR00CN1Q-250mg
1-Methoxy-2-phenylethaniminium chloride
39496-45-2 95%
250mg
$160.00 2025-02-11
A2B Chem LLC
AF88642-10g
1-Methoxy-2-phenylethaniminium chloride
39496-45-2 95%
10g
$1260.00 2024-04-20
Enamine
EN300-6495673-1.0g
methyl 2-phenylethanecarboximidate hydrochloride
39496-45-2 95.0%
1.0g
$271.0 2025-03-14

Benzeneethanimidicacid, methyl ester, hydrochloride (1:1) Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:39496-45-2)Benzeneethanimidicacid, methyl ester, hydrochloride (1:1)
A1238784
Purezza:99%
Quantità:10g
Prezzo ($):2051